molecular formula C9H19N3O B1476874 3-(Ethoxymethyl)piperidine-1-carboximidamide CAS No. 2098014-11-8

3-(Ethoxymethyl)piperidine-1-carboximidamide

Cat. No.: B1476874
CAS No.: 2098014-11-8
M. Wt: 185.27 g/mol
InChI Key: BWRDWKSEXZSPFA-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)piperidine-1-carboximidamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The presence of the ethoxymethyl group and the carboximidamide moiety in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with ethoxymethylating agents and carboximidamide precursors.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)piperidine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Ethoxymethyl)piperidine-1-carboximidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethoxymethyl)piperidine-1-carboximidamide is unique due to the combination of the piperidine ring, ethoxymethyl group, and carboximidamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(ethoxymethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-2-13-7-8-4-3-5-12(6-8)9(10)11/h8H,2-7H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRDWKSEXZSPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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